



Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Acid Red 289

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| Compound of Interest | | |
|----------------------|--------------|-----------|
| Compound Name: | Acid Red 289 | |
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Introduction

Acid Red 289 is a synthetic azo dye belonging to the xanthene class, identified by CAS number 12220-28-9 and molecular formula C₃₅H₂₉N₂NaO₇S₂.[1] It is utilized in various industrial applications, including the dyeing of textiles and as a colorant in some consumer products.[2][3] Due to its widespread use and for quality control purposes, a reliable and accurate analytical method for the quantification of Acid Red 289 is essential. High-Performance Liquid Chromatography (HPLC) with UV-Vis detection is a standard and effective technique for the analysis of synthetic dyes.[2]

This application note details a reverse-phase HPLC (RP-HPLC) method for the separation and quantification of **Acid Red 289**. The described protocol is suitable for researchers, scientists, and professionals in drug development and quality control laboratories.

Principle of the Method

The method employs a C18 stationary phase, which is non-polar, and a polar mobile phase consisting of a phosphate buffer and acetonitrile. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. A gradient elution is used to ensure the efficient separation of **Acid Red 289** from potential impurities with varying polarities. Detection is performed using a UV-Vis detector at the maximum absorbance wavelength of **Acid Red 289**, which is in the range of 500-520 nm.[2]



Experimental

Instrumentation and Consumables

- HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
- C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm particle size).[4]
- Analytical balance.
- Volumetric flasks and pipettes.
- pH meter.
- Syringe filters (0.45 μm).
- HPLC grade acetonitrile, water, potassium dihydrogen phosphate, and phosphoric acid.

Chromatographic Conditions

A summary of the HPLC operating parameters is provided in the table below.

| Parameter | Condition |
|----------------------|---|
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 μm |
| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 μL |
| Column Temperature | 30°C |
| Detection Wavelength | 515 nm |



Table 1: HPLC Chromatographic Conditions for Acid Red 289 Analysis.

Gradient Elution Program

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
|----------------|------------------|------------------|
| 0.0 | 95 | 5 |
| 15.0 | 5 | 95 |
| 20.0 | 5 | 95 |
| 20.1 | 95 | 5 |
| 25.0 | 95 | 5 |

Table 2: Gradient Elution Program.

Protocols

- 1. Preparation of Mobile Phase A (20 mM Potassium Dihydrogen Phosphate, pH 3.0)
- Weigh 2.72 g of potassium dihydrogen phosphate (KH₂PO₄) and dissolve it in approximately 900 mL of HPLC grade water in a 1 L volumetric flask.
- Adjust the pH of the solution to 3.0 by adding phosphoric acid dropwise while monitoring with a calibrated pH meter.
- Add HPLC grade water to the 1 L mark and mix thoroughly.
- Filter the buffer solution through a 0.45 μm membrane filter before use.
- 2. Preparation of Standard Solutions
- Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of Acid Red 289 reference standard and transfer it to a 100 mL volumetric flask. Dissolve the standard in a small amount of HPLC grade water and then bring it to volume with the same solvent.



Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, and 50 μg/mL) by diluting the stock standard solution with mobile phase A.

3. Sample Preparation

The sample preparation method will vary depending on the matrix. General procedures for common sample types are provided below.

- Aqueous Samples (e.g., Beverages):
 - Degas the sample by sonication for 10-15 minutes.
 - If necessary, dilute the sample with mobile phase A to bring the concentration of Acid Red
 289 into the calibration range.
 - Filter the sample through a 0.45 μm syringe filter prior to injection.
- Solid Samples (e.g., Textiles):
 - Accurately weigh approximately 100 mg of the finely cut textile sample into a suitable extraction vessel.
 - Add 10 mL of an extraction solution (e.g., a mixture of hydrochloric acid, methanol, and water) to the vessel.[6]
 - Heat the mixture at 60°C for 30 minutes in a water bath.
 - Allow the mixture to cool to room temperature and then centrifuge or filter to separate the solid material.
 - Dilute the extract with mobile phase A as needed and filter through a 0.45 μm syringe filter before injection.

Data Presentation

The following table presents typical quantitative data that can be obtained using this method.

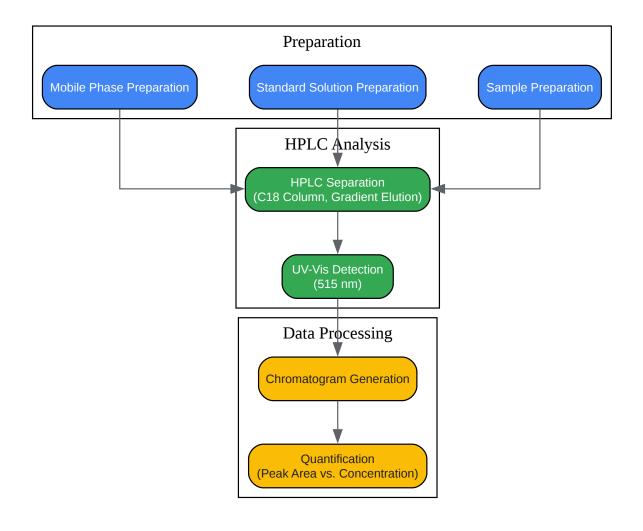


| Concentration (µg/mL) | Retention Time (min) | Peak Area (mAU*s) |
|-----------------------|----------------------|-------------------|
| 1 | 12.5 | 15,234 |
| 5 | 12.5 | 76,170 |
| 10 | 12.5 | 152,340 |
| 25 | 12.5 | 380,850 |
| 50 | 12.5 | 761,700 |

Table 3: Example of Quantitative Data for **Acid Red 289** Analysis. A linear relationship between concentration and peak area is expected, with a correlation coefficient (r^2) of ≥ 0.999 .

Visualization of Experimental Workflow





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Caption: Workflow for the HPLC analysis of Acid Red 289.

Conclusion

The described RP-HPLC method is a robust and reliable approach for the quantitative analysis of **Acid Red 289** in various sample matrices. The use of a C18 column with a gradient elution of a phosphate buffer and acetonitrile mobile phase, followed by UV-Vis detection, provides excellent separation and sensitivity. This application note serves as a comprehensive guide for the implementation of this method in a laboratory setting.



Disclaimer: This application note is intended for research and informational purposes only. The specific conditions may need to be optimized for different HPLC systems and sample matrices.

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